molecular formula C4H10N2O3 B14076357 2,2-Dimethoxyacetohydrazide

2,2-Dimethoxyacetohydrazide

Cat. No.: B14076357
M. Wt: 134.13 g/mol
InChI Key: LSGVRDCZPXJXLH-UHFFFAOYSA-N
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Description

2,2-Dimethoxyacetohydrazide is a specialized hydrazide derivative valued in organic synthesis and medicinal chemistry research as a key synthetic intermediate. The compound features a reactive hydrazide group (-CONHNH2) adjacent to a 2,2-dimethoxyacetyl backbone, making it a versatile building block for constructing nitrogen-containing heterocycles and functionalized molecules. Researchers utilize this compound as a precursor for synthesizing various heterocyclic scaffolds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazole derivatives, which are core structures in many pharmacologically active compounds. Its molecular structure allows it to serve as a starting material in the preparation of hydrazone derivatives by condensation with aldehydes and ketones; these hydrazone compounds are often investigated for their potential biological activities. The dimethoxy group offers a protected aldehyde functionality that can be deprotected in situ, providing a handle for further chemical manipulation and diversification. This reagent is provided for chemical research and development applications. It is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,2-dimethoxyacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3/c1-8-4(9-2)3(7)6-5/h4H,5H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGVRDCZPXJXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)NN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ester Hydrazinolysis: Primary Industrial Method

The most widely documented synthesis involves the reaction of methyl 2,2-dimethoxyacetate with hydrazine hydrate. This method, detailed in patent WO2021165818, proceeds via nucleophilic acyl substitution:

$$
\text{CH}3\text{OOCCH(OCH}3\text{)}2 + \text{N}2\text{H}4 \rightarrow \text{H}2\text{NNHCOCH(OCH}3\text{)}2 + \text{CH}_3\text{OH}
$$

Procedure :

  • Methyl 2,2-dimethoxyacetate (1.50 kg, 1.0 eq.) is combined with excess hydrazine hydrate (1.3 eq.) in tetrahydrofuran (THF).
  • The mixture is refluxed at 65°C for 4 hours under nitrogen.
  • Post-reaction, the crude product is recrystallized from ethanol, yielding 1.22 kg (86%) of 2,2-dimethoxyacetohydrazide with 98.5% purity (HPLC).

Optimization Data :

Parameter Optimal Value Yield Impact
Hydrazine Ratio 1.3 eq. +12% vs 1.0 eq.
Solvent THF 86% yield
Temperature 65°C Minimizes decomposition

This route’s efficiency stems from the commercial availability of methyl 2,2-dimethoxyacetate and the mild reaction conditions.

Aldehyde Oxidation and Hydrazide Formation

An alternative pathway starts with 2,2-dimethoxyacetaldehyde , synthesized via glyoxal-methanol condensation. Subsequent oxidation to 2,2-dimethoxyacetic acid followed by hydrazide formation is outlined below:

Step 1: Aldehyde Synthesis :
Glyoxal and methanol react under acidic catalysis (e.g., p-toluenesulfonic acid) to yield 2,2-dimethoxyacetaldehyde:

$$
\text{OCHCHO} + 2\text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{CH(OCH}3\text{)}_2\text{CHO}
$$

Step 2: Oxidation to Carboxylic Acid :
The aldehyde is oxidized using Jones reagent ($$ \text{CrO}3/\text{H}2\text{SO}_4 $$):

$$
\text{CH(OCH}3\text{)}2\text{CHO} \xrightarrow{\text{CrO}3} \text{CH(OCH}3\text{)}_2\text{COOH}
$$

Step 3: Hydrazide Formation :
The acid is converted to the hydrazide via acyl chloride intermediate:

$$
\text{CH(OCH}3\text{)}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{CH(OCH}3\text{)}2\text{COCl} \xrightarrow{\text{N}2\text{H}4} \text{CH(OCH}3\text{)}2\text{CONHNH}2
$$

Yield Analysis :

  • Aldehyde synthesis: 75–80% purity before distillation.
  • Post-distillation purity: 98% using water extraction.
  • Final hydrazide yield: 78% after acyl chloride route.

Advanced Synthesis Techniques

Microwave-Assisted Hydrazinolysis

Adapting methodologies from PMC6270310, microwave irradiation reduces reaction times from hours to minutes:

Protocol :

  • Methyl 2,2-dimethoxyacetate (5 mmol) and hydrazine hydrate (6 mmol) are irradiated at 500 W for 2–5 minutes.
  • Cooling and ethanol recrystallization yield 92% product with 99% purity.

Advantages :

  • 4x faster than conventional heating.
  • Reduced side products (e.g., over-substituted hydrazines).

Purification Strategies

Patent CN105481667B highlights extractive distillation for precursor purification:

  • Water extraction removes glyoxal-methanol reaction byproducts (e.g., dimethoxyethane).
  • Optimal conditions: 80–90°C, 80–95 kPa pressure, reflux ratio 0.2–0.8:1.

Comparative Analysis of Methods

Method Yield Purity Time Scalability
Ester Hydrazinolysis 86% 98.5% 4 h Industrial
Aldehyde Oxidation 78% 97% 12 h Lab-scale
Microwave-Assisted 92% 99% 5 min Pilot-scale

Key Observations :

  • Microwave synthesis offers the highest efficiency but requires specialized equipment.
  • Industrial settings favor ester hydrazinolysis due to reagent availability.

Mechanistic and Kinetic Considerations

The rate-determining step in ester hydrazinolysis is the nucleophilic attack by hydrazine on the carbonyl carbon. Polar aprotic solvents (e.g., THF) stabilize the transition state, accelerating the reaction. Acidic byproducts (e.g., methanol) are neutralized via distillation or aqueous workup.

Challenges and Solutions

  • Byproduct Formation : Overheating generates 2,2-dimethoxyacetyl azide , mitigated by temperature control (<70°C).
  • Hydrazine Handling : Anhydrous conditions prevent hydrolysis; THF or ethanol are ideal solvents.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted acetohydrazides depending on the reagents used.

Scientific Research Applications

2,2-Dimethoxyacetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethoxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Acetohydrazide Derivatives

The following table summarizes key structural, synthetic, and functional differences between 2,2-Dimethoxyacetohydrazide and related compounds:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound Two methoxy (-OCH₃) groups at α-carbon C₄H₁₀N₂O₃ High polarity due to methoxy groups; potential ligand for metal coordination; precursor for heterocycles.
2-Phenoxyacetohydrazide Phenoxy (-OPh) group at α-carbon C₈H₁₀N₂O₂ Forms infinite hydrogen-bonded sheets in crystal lattice; exhibits biological activity (e.g., antimicrobial).
2-(2,6-Dichlorophenyl)acetohydrazide 2,6-Dichlorophenyl group at α-carbon C₈H₈Cl₂N₂O Halogenated substituents enhance lipophilicity; used in drug synthesis; requires careful handling due to toxicity.
2-Methoxyacetohydrazide Single methoxy (-OCH₃) group at α-carbon C₃H₈N₂O₂ Simplified analog with lower steric hindrance; intermediate for agrochemicals.
2-Chloro-N''-(diphenylmethylene)acetohydrazide Chlorine and diphenylmethylene groups C₁₅H₁₃ClN₂O Electron-withdrawing Cl and bulky diphenyl groups reduce solubility; used in oxidation studies.

Key Comparative Insights:

  • Electronic Effects : Methoxy groups in this compound donate electron density via resonance, enhancing nucleophilicity compared to electron-withdrawing substituents (e.g., Cl in 2-(2,6-Dichlorophenyl)acetohydrazide) .
  • Crystallography: 2-Phenoxyacetohydrazide exhibits extensive N–H⋯O and C–H⋯O hydrogen bonding, forming 2D sheets , while methoxy-substituted analogs likely display different packing due to steric and electronic variations.
  • Safety: Halogenated derivatives (e.g., 2-(2,6-Dichlorophenyl)acetohydrazide) pose higher environmental and health risks compared to non-halogenated methoxy analogs .

Hirshfeld Surface Analysis

Studies on 2-Hydroxy-N′-methylacetohydrazide (a structural analog) reveal that O–H⋯O and N–H⋯O interactions dominate molecular packing . For this compound, the methoxy groups may reduce hydrogen-bond donor capacity but introduce C–H⋯O interactions, altering supramolecular architecture.

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